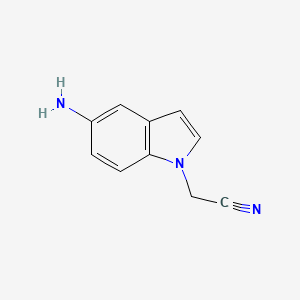![molecular formula C11H17N3O2 B13174089 3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide is a chemical compound with the molecular formula C11H17N3O2. It is used primarily in proteomics research and has various applications in scientific research, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide involves several steps. The synthetic routes typically include the following steps:
Formation of the Pyridine Ring: The pyridine ring is formed through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: The aminomethyl and dimethyl groups are introduced through specific reactions, such as alkylation and amination.
Formation of the Propanamide Group: The propanamide group is introduced through amidation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and specific temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, affecting their activity and function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparaison Avec Des Composés Similaires
3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide can be compared with similar compounds such as:
3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-[5-(aminomethyl)-2,4-dimethyl-6-oxo-1H-pyridin-3-yl]propanamide |
InChI |
InChI=1S/C11H17N3O2/c1-6-8(3-4-10(13)15)7(2)14-11(16)9(6)5-12/h3-5,12H2,1-2H3,(H2,13,15)(H,14,16) |
Clé InChI |
GAOZJTWKYXAQJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=C1CCC(=O)N)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


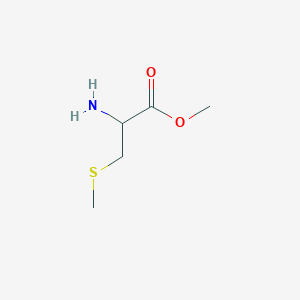
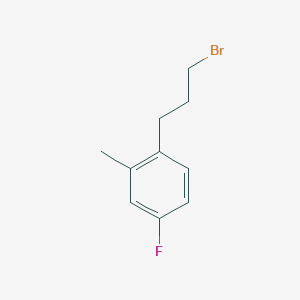
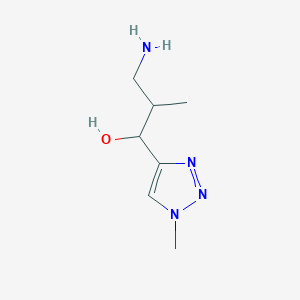

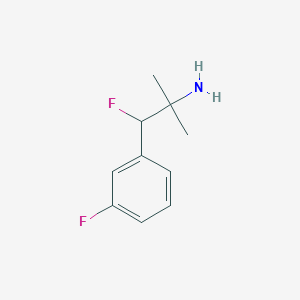
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
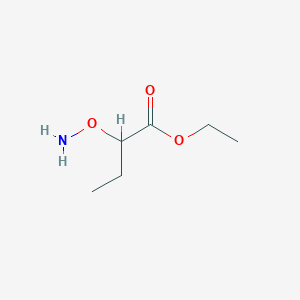

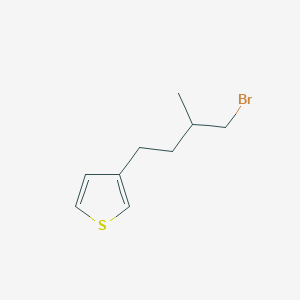
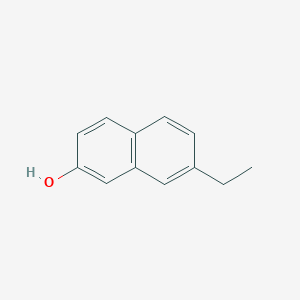
![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)

